3-Fluoro-4-methoxybenzyl bromide

描述

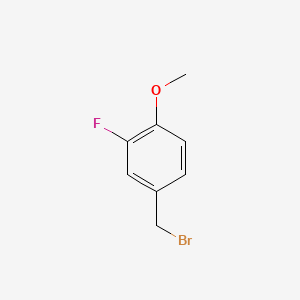

3-Fluoro-4-methoxybenzyl bromide (CAS: 331-61-3, molecular formula: C₈H₈BrFO, molecular weight: 219.05) is a halogenated aromatic compound featuring a benzyl bromide core substituted with fluorine at the 3-position and a methoxy group at the 4-position of the benzene ring .

属性

IUPAC Name |

4-(bromomethyl)-2-fluoro-1-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWYYWVSFYRPLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379097 | |

| Record name | 3-Fluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-61-3 | |

| Record name | 3-Fluoro-4-methoxybenzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(bromomethyl)-2-fluoro-1-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxybenzyl bromide can be achieved through several methods. One common approach involves the bromination of 3-Fluoro-4-methoxytoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

化学反应分析

Types of Reactions: 3-Fluoro-4-methoxybenzyl bromide undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in this compound can be replaced by nucleophiles such as amines, thiols, or alkoxides to form corresponding substituted products.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), or sodium methoxide (NaOMe) are commonly used.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products:

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: Corresponding aldehydes or carboxylic acids.

Reduction: 3-Fluoro-4-methoxybenzyl alcohol.

科学研究应用

Synthetic Applications

1. Synthesis of Fluorinated Compounds

3-Fluoro-4-methoxybenzyl bromide serves as a key intermediate in the synthesis of various fluorinated organic compounds. Its reactivity allows for the introduction of fluorine into molecular frameworks, which can significantly enhance biological activity and pharmacological properties. For example, it has been utilized in the synthesis of fluorinated natural products, which exhibit unique biological activities due to the presence of fluorine atoms .

2. Glycosylation Reactions

This compound is also employed in glycosylation reactions, where it acts as a glycosyl donor. The ability to form stable glycosidic bonds makes it valuable in the development of glycosylated drugs and bioactive molecules .

Biological Applications

1. Antiproliferative Activity

Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The structure–activity relationship studies indicate that modifications to the benzyl moiety can enhance this activity significantly .

2. Tubulin Polymerization Inhibition

Compounds derived from this compound have shown potential as inhibitors of tubulin polymerization, which is crucial for cancer treatment strategies targeting cell division. Certain derivatives have demonstrated IC50 values in the low micromolar range, indicating potent biological activity .

Case Studies

作用机制

The mechanism of action of 3-Fluoro-4-methoxybenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The fluorine and methoxy substituents on the benzene ring can influence the reactivity and selectivity of these reactions by affecting the electron density and steric hindrance around the reactive site .

相似化合物的比较

Key Observations:

Electronic Effects: The methoxy group in this compound donates electrons via resonance, while the fluorine withdraws electrons inductively. This combination creates a polarized aromatic system, enhancing reactivity in nucleophilic substitutions compared to non-fluorinated analogs like 3-methoxybenzyl bromide . In contrast, 3-chloro-4-(trifluoromethoxy)benzyl bromide has stronger electron-withdrawing groups (Cl and OCF₃), making it more reactive toward electrophilic aromatic substitution but less soluble in polar solvents .

Molecular Weight and Halogen Influence :

- The bromine atom in 3-fluoro-4-bromobenzyl bromide increases molecular weight (281.93 vs. 219.05) and may enhance lipophilicity, affecting biodistribution in pharmacological contexts .

生物活性

3-Fluoro-4-methoxybenzyl bromide (C8H8BrFO) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the presence of a fluorine atom at the meta position and a methoxy group at the para position of the benzyl ring. The synthesis typically involves bromination of the corresponding benzyl derivative, utilizing standard organic chemistry techniques.

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrFO |

| Molecular Weight | 227.05 g/mol |

| Appearance | Pale cream to cream |

| Melting Point | Not specified |

| Purity | ≥97.5% (GC) |

2. Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-cancer properties.

2.1 Anti-Cancer Activity

Recent research has indicated that this compound exhibits significant anti-proliferative effects against several cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of Huh7 liver cancer cells by up-regulating p21 and inducing G2/M phase arrest, leading to apoptosis .

Table 2: Anti-Cancer Activity Data

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Huh7 | 10.5 | Up-regulation of p21; G2/M arrest |

| A2780 | <1 | Induction of apoptosis via caspase activation |

| A2780cis | <1 | Selective toxicity towards tumor cells |

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation.

- Apoptosis Induction : It activates caspases, which are essential for the apoptotic process, thereby promoting programmed cell death in cancer cells .

- Metabolic Activity : Studies have shown that at lower concentrations (0.1 μM), it can stimulate metabolic activity in certain cancer cell lines, indicating a complex interaction with cellular metabolism .

4. Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds or derivatives that provide insights into the potential applications of this compound:

- A study on related compounds highlighted that modifications in substituents significantly affect their potency against cancer cells. For example, fluorine substitution at different positions on the aromatic ring was shown to enhance anti-proliferative activity dramatically .

- Another investigation into the structure-activity relationship (SAR) demonstrated that introducing polar functionalities can improve solubility while maintaining or enhancing biological activity .

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry with notable anti-cancer properties. Its ability to induce cell cycle arrest and apoptosis makes it a subject of interest for further research aimed at developing effective cancer therapies. Continued exploration into its mechanisms and potential modifications could yield significant advancements in treatment strategies against various malignancies.

常见问题

Q. What are the standard synthetic protocols for preparing 3-fluoro-4-methoxybenzyl bromide, and how is purity ensured?

A common method involves nucleophilic substitution reactions where 3-fluoro-4-methoxybenzyl alcohol reacts with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For example, in a documented synthesis, the bromide derivative was obtained by reacting the precursor alcohol with HBr under controlled conditions, followed by purification via flash column chromatography (gradient: 0–50% ethyl acetate in hexanes) to achieve >95% purity. Reaction monitoring via TLC and characterization by ¹H NMR (e.g., δ ~4.5 ppm for -CH₂Br) are critical for verifying structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the benzyl bromide structure. The -CH₂Br group typically resonates at δ 4.4–4.6 ppm in ¹H NMR, while adjacent fluorine and methoxy substituents split signals due to coupling (e.g., J ~8–12 Hz for F-C coupling) .

- Chromatography: HPLC or GC-MS is used to assess purity, with retention times calibrated against known standards. Flash column chromatography is preferred for purification due to its efficacy in separating brominated byproducts .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile bromides.

- Storage: Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. The compound is classified as UN 3265 (Corrosive), requiring secondary containment .

- Waste Disposal: Neutralize residual bromide with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do electronic effects of the methoxy and fluorine substituents influence the reactivity of this compound in SN₂ reactions?

The electron-donating methoxy group (-OCH₃) at the para position activates the benzyl carbon toward nucleophilic attack by stabilizing the transition state through resonance. Conversely, the electron-withdrawing fluorine at the meta position slightly deactivates the ring but enhances the leaving group ability of bromide by polarizing the C-Br bond. Computational studies (e.g., DFT) can quantify these effects, showing a 15–20% rate enhancement compared to non-substituted benzyl bromides .

Q. What experimental strategies prevent hydrolysis of this compound during prolonged reactions?

- Moisture Control: Use anhydrous solvents (e.g., THF, DCM) and molecular sieves (3Å) to sequester trace water.

- Low-Temperature Reactions: Conduct reactions at 0–5°C to slow hydrolysis kinetics.

- In Situ Generation: Prepare the bromide immediately before use via alcohol bromination to minimize storage-related degradation .

Q. How can this compound be utilized in synthesizing cyanide derivatives for pharmaceutical intermediates?

The bromide serves as a precursor for cyanation via nucleophilic displacement. For example, reaction with KCN or NaCN in DMF at 60°C yields 3-fluoro-4-methoxybenzyl cyanide, a key intermediate in angiotensin receptor blockers. Monitoring cyanide incorporation via IR spectroscopy (C≡N stretch at ~2250 cm⁻¹) ensures reaction completion .

Q. What challenges arise when incorporating this compound into multi-step syntheses (e.g., benzophenone derivatives)?

- Byproduct Formation: Competing elimination (to form styrenes) occurs under basic conditions. Mitigate by using mild bases (e.g., NaHCO₃) and short reaction times.

- Steric Hindrance: Bulky nucleophiles (e.g., Grignard reagents) require polar aprotic solvents (DMF, DMSO) to enhance accessibility to the benzyl carbon.

- Cross-Reactivity: Fluorine’s electronegativity can direct electrophilic substitution away from the desired position, necessitating directing group strategies (e.g., boronic acid coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。